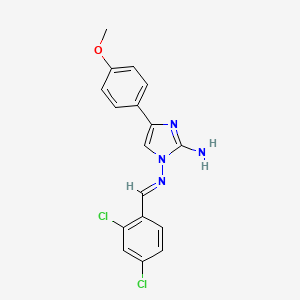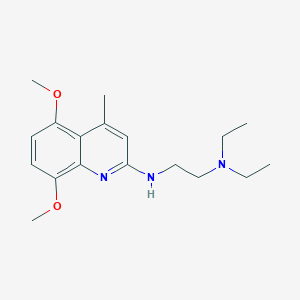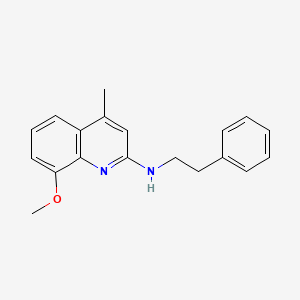![molecular formula C17H23N3O2 B3859897 8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B3859897.png)
8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine
描述
8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine, commonly known as MMQ, is a synthetic compound that has been developed for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and cancer research. The purpose of
科学研究应用
MMQ has shown potential for use in various areas of scientific research. One of the main areas of research is neuroscience, where MMQ has been shown to have neuroprotective effects. MMQ has been found to protect neurons from damage caused by oxidative stress, which is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's. MMQ has also been shown to improve cognitive function and memory in animal models.
Another area of research where MMQ has shown promise is cancer research. MMQ has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. MMQ has been shown to be effective against various types of cancer, including breast cancer and lung cancer.
作用机制
The mechanism of action of MMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MMQ has been found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. MMQ has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MMQ has been found to have various biochemical and physiological effects. In animal models, MMQ has been found to increase levels of the antioxidant glutathione, which helps to protect cells from oxidative stress. MMQ has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
MMQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research. MMQ has also been found to have low toxicity, which makes it safe for use in animal models.
However, there are also some limitations to the use of MMQ in lab experiments. One limitation is that the mechanism of action of MMQ is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that MMQ has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are unknown.
未来方向
There are several future directions for research on MMQ. One area of research is to further elucidate the mechanism of action of MMQ, which could lead to the development of more effective treatments for neurodegenerative diseases and cancer. Another area of research is to test the safety and efficacy of MMQ in human clinical trials, which could lead to the development of new therapies for these diseases.
Conclusion:
In conclusion, MMQ is a synthetic compound that has shown promise in various areas of scientific research, including neuroscience and cancer research. MMQ has neuroprotective effects, inhibits the growth of cancer cells, and has several biochemical and physiological effects. While MMQ has several advantages for use in lab experiments, there are also some limitations to its use. Future research on MMQ could lead to the development of new therapies for neurodegenerative diseases and cancer.
属性
IUPAC Name |
8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-12-16(18-6-7-20-8-10-22-11-9-20)19-17-14(13)4-3-5-15(17)21-2/h3-5,12H,6-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVPHTHKNWKEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3859815.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2,6-dichlorobenzylidene)propanohydrazide](/img/structure/B3859819.png)

![2-(3-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B3859826.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3859848.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B3859860.png)

![2-[2-(2-fluorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3859875.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859893.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3859915.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859919.png)
![4-[4-(4-ethylphenoxy)butyl]morpholine](/img/structure/B3859925.png)

